molecular formula C21H19N5S2 B12200163 N-[4-amino-3-methyl-5-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N'-phenylbenzenecarboximidamide

N-[4-amino-3-methyl-5-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N'-phenylbenzenecarboximidamide

Cat. No.: B12200163
M. Wt: 405.5 g/mol
InChI Key: ISLCNNGCVNOQCJ-UHFFFAOYSA-N
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Description

N-[4-amino-3-methyl-5-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide is a complex organic compound featuring a thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of N-[4-amino-3-methyl-5-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide typically involves multiple steps. The process begins with the formation of the thiazole ring, which can be achieved through the reaction of α-haloketones with thiourea.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

N-[4-amino-3-methyl-5-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the specific target. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with biological molecules .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, and tiazofurin. These compounds share the thiazole ring structure but differ in their substituents and overall molecular architecture. N-[4-amino-3-methyl-5-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C21H19N5S2

Molecular Weight

405.5 g/mol

IUPAC Name

N-[4-amino-3-methyl-5-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazol-2-ylidene]-N'-phenylbenzenecarboximidamide

InChI

InChI=1S/C21H19N5S2/c1-14-13-27-20(23-14)17-18(22)26(2)21(28-17)25-19(15-9-5-3-6-10-15)24-16-11-7-4-8-12-16/h3-13H,22H2,1-2H3

InChI Key

ISLCNNGCVNOQCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=C(N(C(=NC(=NC3=CC=CC=C3)C4=CC=CC=C4)S2)C)N

Origin of Product

United States

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